Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its simplicity and high yield.
Another method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for further applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
Leflunomide: An immunosuppressant drug with a similar isoxazole core.
Sulfamethoxazole: An antibiotic that also contains an isoxazole ring.
Muscimol: A psychoactive compound with an isoxazole structure.
These compounds share the isoxazole core but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-11(17-13-10)8-4-3-5-9(14)6-8/h3-7,14H,2H2,1H3 |
InChI Key |
BJTUFTHPXQPNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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